molecular formula C13H15N3O B6577647 N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1211257-60-1

N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

Cat. No.: B6577647
CAS No.: 1211257-60-1
M. Wt: 229.28 g/mol
InChI Key: QELYWTKSQKNBKM-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a chemical compound that features a pyrazole ring attached to a phenyl group, which is further connected to a butanamide moiety

Mechanism of Action

Target of Action

N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a compound that belongs to the class of pyrazolines . Pyrazolines and their analogs are known to be pharmacologically active scaffolds Pyrazoline derivatives have been found in various marketed pharmacological agents of different categories , suggesting that they may interact with a wide range of targets.

Mode of Action

It’s known that pyrazoline derivatives can interact with their targets in various ways, leading to a wide range of biological activities . The specific interaction of this compound with its target(s) would depend on the specific structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazoline derivatives , it can be inferred that these compounds may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Given the broad range of biological activities exhibited by pyrazoline derivatives , it can be inferred that these compounds may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]butanamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent connection to the butanamide moiety. One common method involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring, which is then reacted with a phenyl halide to introduce the phenyl group. The final step involves the amidation reaction with butanoyl chloride to form the butanamide moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(1H-pyrazol-3-yl)phenyl]butanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
  • N-[4-(1H-pyrazol-3-yl)phenyl]propionamide
  • N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Uniqueness

N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is unique due to its specific butanamide moiety, which can influence its pharmacokinetic properties and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-3-13(17)15-11-6-4-10(5-7-11)12-8-9-14-16-12/h4-9H,2-3H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELYWTKSQKNBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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